5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
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Overview
Description
5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazolo-pyridine derivatives with various functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Substituted oxazolo-pyridine derivatives with different nucleophiles.
Scientific Research Applications
5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Another heterocyclic compound with a similar structure but different functional groups.
2-Benzyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine: Similar structure but with a different substitution pattern.
Uniqueness
5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-benzyl-2-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C14H16N2O/c1-11-15-13-10-16(8-7-14(13)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
KOMXAZILEDFMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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